Debromomarinone

描述

属性

CAS 编号 |

146488-64-4 |

|---|---|

分子式 |

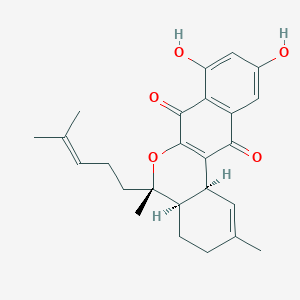

C25H28O5 |

分子量 |

408.5 g/mol |

IUPAC 名称 |

(4aR,5S,12bS)-8,10-dihydroxy-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione |

InChI |

InChI=1S/C25H28O5/c1-13(2)6-5-9-25(4)18-8-7-14(3)10-16(18)21-22(28)17-11-15(26)12-19(27)20(17)23(29)24(21)30-25/h6,10-12,16,18,26-27H,5,7-9H2,1-4H3/t16-,18+,25-/m0/s1 |

InChI 键 |

DPALYVVGGATILJ-UVNWJPITSA-N |

手性 SMILES |

CC1=C[C@H]2[C@@H](CC1)[C@](OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)O)O)(C)CCC=C(C)C |

规范 SMILES |

CC1=CC2C(CC1)C(OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)O)O)(C)CCC=C(C)C |

产品来源 |

United States |

准备方法

Enzymatic Pathway in Actinomycetes

The biosynthesis of debromomarinone begins with 1,3,6,8-tetrahydroxynaphthalene (THN), a polyketide derived from the condensation of five malonyl-coenzyme A units catalyzed by a type III polyketide synthase. THN undergoes prenylation at the C-4 position via geranylation or farnesylation, a step mediated by aromatic prenyltransferases such as NphB in Streptomyces species. This yields intermediates 11a (geranylated) or 11b (farnesylated), which are critical precursors for subsequent oxidative transformations.

Vanadium-dependent chloroperoxidases (VCPOs), including MarH1 and MarH3, then catalyze oxidative dearomatization of the prenylated THN derivatives. This step generates reactive quinone methide intermediates (12a/b ), which undergo sequential chlorination at the C-2 position to form monochlorides (13a/b ) and dichlorides (14a/b ). A hallmark of the pathway is the VCPO-mediated α-hydroxyketone rearrangement, which relocates the prenyl group from C-4 to C-3, yielding 15a/b . Subsequent cyclization and reductive halogenation steps produce the α-chloroepoxide (6 ) and hydroxynaphthoquinone (7 ), culminating in an intramolecular hetero-Diels-Alder reaction to form this compound.

Genetic and Enzymatic Insights

Heterologous expression of VCPO homologs (marH1, marH2, marH3) in Escherichia coli has enabled functional characterization of these enzymes. MarH1 and MarH3 exhibit dual activity, performing both oxidative dearomatization and chlorination, as demonstrated through assays with synthetic substrates such as monochlorodimedone (MCD). Site-directed mutagenesis studies have identified conserved histidine residues critical for vanadate cofactor binding, underscoring the mechanistic reliance on vanadium-dependent redox chemistry.

Total Synthesis Strategies

Biomimetic Synthesis from Protected THN

A landmark total synthesis of this compound (4 ) was achieved via a biomimetic route starting from di-MOM-protected THN derivative 19 . Geranylation or farnesylation at C-4 using prenyl bromides 20a/b furnished intermediates 21a/b , which underwent Pb(OAc)₄-mediated oxidative dearomatization and N-chlorosuccinimide (NCS)-driven dichlorination in a one-pot process to yield 22a/b (Scheme 3). Subsequent LDA-mediated dechlorination and KOH hydrolysis afforded 23a/b , which were rechlorinated to 24a/b (72% yield over three steps). MOM deprotection and acid-catalyzed cyclization completed the synthesis, mirroring the proposed biosynthetic sequence.

Challenges and Innovations

Key synthetic hurdles included avoiding haloform reactions during acetate hydrolysis and managing the lability of dearomatized intermediates. The use of orthogonal protecting groups (MOM ethers) proved essential for directing reactivity and preventing undesired side reactions. While earlier non-biomimetic syntheses achieved shorter routes, the biomimetic approach provided access to proposed biosynthetic intermediates (12a/b , 13a/b , 15a/b ), facilitating enzymatic studies.

Extraction from Marine Actinomycetes

Fermentation and Metabolite Recovery

Marine actinomycetes, such as Streptomyces sp. CNQ-509, are cultured in seawater-based media (e.g., A1 medium) at 30°C with agitation (200 rpm) for 15 days. Secondary metabolites are extracted via ethyl acetate partitioning, followed by evaporation to yield crude extracts (~6.5 g from 40 L culture). Adsorption chromatography on Amberlite XAD-7 resin enhances metabolite recovery, with subsequent acetone elution and vacuum distillation concentrating this compound-containing fractions.

Purification Techniques

Crude extracts undergo fractionation using silica flash chromatography with step gradients of isooctane/EtOAc and EtOAc/MeOH. Reverse-phase C18 HPLC (methanol:ethyl acetate:acetonitrile = 95:1:4, 2 mL/min) achieves final purification, with LC-MS (Hewlett-Packard MSD 1100) guiding fraction analysis. This compound elutes as a distinct peak (tR = 12.3 min) under these conditions, confirmed by high-resolution mass spectrometry ([M+H]+ m/z 443.1562).

Key Reaction Mechanisms

Oxidative Dearomatization

VCPOs utilize hydrogen peroxide to generate hypochlorous acid (HOCl), which chlorinates the THN-derived substrate while inducing dearomatization through single-electron oxidation (Fig. 2). The reaction proceeds via a vanadium-bound oxo-chloride intermediate, with regioselectivity dictated by the enzyme’s active-site topology.

α-Hydroxyketone Rearrangement

This-shift of the prenyl group from C-4 to C-3 is facilitated by the formation of a resonance-stabilized oxonium ion intermediate. Density functional theory (DFT) calculations suggest a concerted asynchronous mechanism, with activation energies of ~20 kcal/mol under biomimetic conditions.

Analytical Characterization

Structural Elucidation

This compound’s structure is confirmed by 2D NMR (COSY, HSQC, HMBC), revealing key correlations between H-3 (δ 6.82) and C-4 (δ 162.1), and HMBC couplings from H-1′ (geranyl δ 5.12) to C-3 (δ 118.9). X-ray crystallography of synthetic intermediates (e.g., 22a ) provided unambiguous proof of stereochemistry, with C–H···O hydrogen bonds stabilizing the molecular conformation.

Cytotoxicity Profiling

Crude extracts containing this compound exhibit potent activity against HCT-116 colorectal cancer cells (IC50 = 3.2 μM), as determined via MTT assays. Structure-activity relationship (SAR) studies implicate the naphthoquinone core and prenyl side chain as critical pharmacophores.

化学反应分析

Types of Reactions: Debromomarinone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reductive halogenation to form hydroxynaphthoquinone.

Substitution: Chlorination at specific positions on the naphthoquinone ring.

Common Reagents and Conditions:

Oxidation: Vanadium-dependent chloroperoxidase enzymes.

Reduction: Mildly basic conditions.

Substitution: Chlorine or bromine sources.

Major Products:

Oxidation: Formation of enone intermediates.

Reduction: Hydroxynaphthoquinone.

Substitution: Chlorinated or brominated derivatives.

科学研究应用

Debromomarinone is a terpenoid that has shown potential in various scientific applications, particularly in the development of antifouling agents . Research indicates its role in plant defense mechanisms and its biosynthesis in Streptomyces bacteria .

Antifouling Applications

Biofouling and the Need for Alternatives: Biofouling poses a substantial economic threat to marine industries, causing billions of euros in financial losses annually . Traditional antifouling agents, like organotin compounds, have been globally banned, creating an urgent need for effective and environmentally friendly alternatives .

Antifouling Properties of this compound: this compound, along with other marinone derivatives, has demonstrated significant antibiofilm efficacy .

Case Study: Streptomyces aculeolatus PTM-346: A study involving Streptomyces aculeolatus PTM-346, isolated from sediment samples in Madeira Archipelago, Portugal, found that this compound effectively inhibits both micro- and macrofouling . This capability distinguishes it from existing commercial antifouling agents, positioning it as a promising candidate for biofouling prevention .

| Compound | Target Microorganism | Inhibition Rate | EC50 Value against Mytilus galloprovincialis larvae |

|---|---|---|---|

| Madeirone | Phaeobacter inhibens | Up to 66% | 1.76 µg/mL |

| Marinobacter hydrocarbonoclasticus | Up to 60% | ||

| Cobetia marina | Up to 40% | ||

| Neomarinone | P. inhibens | Up to 41% | 0.12 µg/mL |

| Pseudo-oceanicola batsensis | Up to 40% | ||

| M. hydrocarbonoclasticus | Up to 56% | ||

| C. marina | Up to 46% | ||

| Micrococcus luteus | Up to 40% |

This compound represents a viable and environmentally friendly alternative for incorporation into paints, primers, varnishes, and sealants, offering significant advantages over traditional copper-based compounds .

Role in Plant Defense

Volatile Terpenoids and Plant Defense: Terpenoids play a crucial role in plant survival, with properties beneficial to humans . Plants can be metabolically engineered to produce terpenoids, influencing insect behavior and enhancing plant defense mechanisms .

Jasmonic Acid Regulation: Jasmonic acid (JA) is a key regulator of spider mite-induced volatile terpenoid and methyl salicylate emission in plants like tomatoes . JA is essential for establishing the spider mite-induced indirect defense response in tomato plants .

Biosynthesis and Chemical Synthesis

Biosynthetic Pathway: this compound is synthesized via a biosynthetic pathway involving VCPO enzymes in Streptomyces bacteria . These enzymes oxidize THN derivatives through chlorination, followed by α-hydroxyketone rearrangement and loss of chloride anions to form the naphthoquinone core .

Total Synthesis: The total synthesis of this compound has been achieved, confirming the biosynthetic pathway and enabling the preparation of biosynthetic intermediates for further study .

Scientific Research Funding by WADA

作用机制

The mechanism of action of debromomarinone involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, making it effective against Gram-positive bacteria .

相似化合物的比较

Key Structural Differences:

- Halogenation: Debromomarinone lacks bromine, whereas marinone and isomarinone are brominated at C-5/C-7 or C-7, respectively .

- Side Chain: Neomarinone incorporates a geranyl side chain instead of farnesyl, altering its cyclization pattern .

- Oxidation State: Hydroxythis compound features an additional hydroxyl group, likely introduced post-cyclization .

Bioactivity and Therapeutic Potential

- Antibacterial Activity: this compound and marinone exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC 1–2 μg/mL), surpassing napyradiomycins in specificity .

- Cytotoxicity: Isomarinone and neomarinone show moderate anticancer activity, with isomarinone active against HCT-116 colon carcinoma cells (IC₅₀ ~3 μg/mL) .

- Mechanistic Insights: The naphthoquinone core is critical for redox cycling and reactive oxygen species (ROS) generation, while the terpene side chain enhances membrane permeability .

常见问题

Q. How to structure a research paper on this compound to highlight methodological rigor?

- Answer:

- Abstract: Explicitly state the research gap, methodology (e.g., “untargeted metabolomics”), and significance of findings.

- Results: Use subheadings to separate structural, bioactivity, and mechanistic data.

- Discussion: Contrast results with prior studies, emphasizing methodological improvements (e.g., higher purity thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。